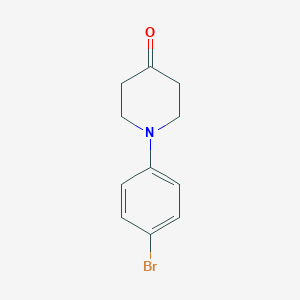

1-(4-Bromophenyl)piperidin-4-one

Übersicht

Beschreibung

1-(4-Bromophenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom attached to the phenyl ring and a piperidin-4-one moiety

Wirkmechanismus

Target of Action

The primary target of 1-(4-Bromophenyl)piperidin-4-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .

Mode of Action

This compound acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. Its potency is reported to be greater than morphine but less than fentanyl . The activation of the MOR by this compound can lead to typical opioid effects such as analgesia, respiratory depression, and sedation .

Biochemical Pathways

The activation of the MOR by this compound triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

These typically include rapid absorption, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The activation of the MOR by this compound leads to analgesic effects, providing relief from pain . It can also cause typical opioid side effects such as respiratory depression and sedation . The compound’s action can also lead to dependence, similar to other opioid substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its bioavailability and efficacy . Additionally, individual factors such as genetic variations in the MOR or metabolic enzymes could influence the compound’s effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-(4-Bromophenyl)piperidin-4-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)piperidin-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)piperidin-4-one can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluorophenyl)piperidin-4-one: Contains a fluorine atom in place of bromine.

1-(4-Methylphenyl)piperidin-4-one: Features a methyl group instead of a halogen.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

1-(4-Bromophenyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of its interactions with various receptors and enzymes. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the bromine atom on the phenyl ring enhances its electron density, which may influence its biological activity compared to similar compounds lacking this halogen substitution.

1. Interaction with μ-Opioid Receptors

Research indicates that this compound primarily targets the μ-opioid receptor (MOR) , a G protein-coupled receptor involved in pain modulation and reward pathways. The interaction with MOR suggests potential applications in pain management and analgesic development.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies show that derivatives of piperidin-4-one exhibit increased antibacterial activity compared to their chlorine analogues, attributed to enhanced electron density and molecular interactions that stabilize their structure . The specific mechanisms include:

- Inhibition of bacterial growth : The compound may interfere with bacterial cell wall synthesis or function.

- Potential synergy with other antimicrobial agents : When tested in combination with other drugs, it may enhance overall efficacy against resistant strains.

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It is believed to inhibit pro-inflammatory cytokines through its action on specific receptors involved in immune response regulation. This could position it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Pain Management : A study demonstrated that the administration of this compound resulted in significant analgesic effects in animal models, correlating with MOR activation.

- Antimicrobial Study : In vitro tests revealed that this compound exhibited a higher antibacterial efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating its selective activity profile .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZGTFCMSGXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640751 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154913-23-2 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.